molecular formula C15H11ClN2O3 B3861840 (2E)-3-(2-chlorophenyl)-N-(2-nitrophenyl)prop-2-enamide

(2E)-3-(2-chlorophenyl)-N-(2-nitrophenyl)prop-2-enamide

Cat. No.: B3861840
M. Wt: 302.71 g/mol
InChI Key: MTZJFNOULYWSFA-MDZDMXLPSA-N
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Description

(2E)-3-(2-chlorophenyl)-N-(2-nitrophenyl)prop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of an amide group conjugated with a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-chlorophenyl)-N-(2-nitrophenyl)prop-2-enamide typically involves the reaction of 2-chlorobenzaldehyde with 2-nitroaniline in the presence of a base to form the corresponding Schiff base. This intermediate is then subjected to a condensation reaction with acetic anhydride to yield the desired enamide. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-chlorophenyl)-N-(2-nitrophenyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Reduction: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.

Major Products Formed

    Oxidation: Formation of amine derivatives.

    Reduction: Formation of oxide derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2E)-3-(2-chlorophenyl)-N-(2-nitrophenyl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2E)-3-(2-chlorophenyl)-N-(2-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(2-bromophenyl)-N-(2-nitrophenyl)prop-2-enamide: Similar structure with a bromine atom instead of chlorine.

    (2E)-3-(2-fluorophenyl)-N-(2-nitrophenyl)prop-2-enamide: Similar structure with a fluorine atom instead of chlorine.

    (2E)-3-(2-methylphenyl)-N-(2-nitrophenyl)prop-2-enamide: Similar structure with a methyl group instead of chlorine.

Uniqueness

(2E)-3-(2-chlorophenyl)-N-(2-nitrophenyl)prop-2-enamide is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. The chlorine atom can participate in various chemical reactions, making the compound versatile for different applications.

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-(2-nitrophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O3/c16-12-6-2-1-5-11(12)9-10-15(19)17-13-7-3-4-8-14(13)18(20)21/h1-10H,(H,17,19)/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTZJFNOULYWSFA-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)NC2=CC=CC=C2[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)NC2=CC=CC=C2[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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